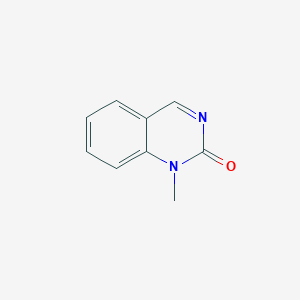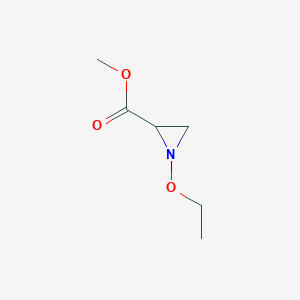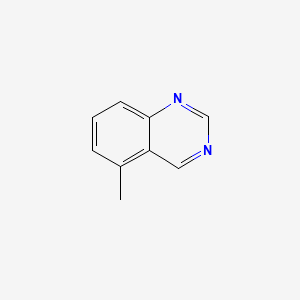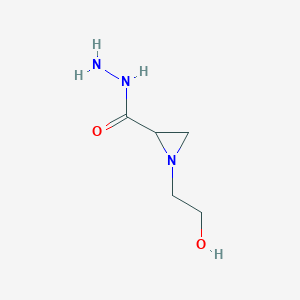
1-(2-Hydroxyethyl)aziridine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethyl)aziridine-2-carbohydrazide is an organic compound that features a three-membered aziridine ring with a hydroxyethyl group and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethyl)aziridine-2-carbohydrazide can be synthesized through the cyclization of haloamines and amino alcohols. One common method involves the intramolecular nucleophilic substitution reaction where an amine functional group displaces an adjacent halide to form the aziridine ring . Another method includes the ring-opening reaction of an epoxide with amines, followed by ring closing with the Mitsunobu reaction .
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the use of oxide catalysts and high temperatures to effect the dehydration of aminoethanol . The Wenker synthesis is another industrial method where aminoethanol is converted to the sulfate ester, which undergoes base-induced sulfate elimination .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)aziridine-2-carbohydrazide undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring is highly strained, making it reactive towards nucleophiles.
Oxidation and Reduction: The hydroxyethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can yield primary alcohols.
Common Reagents and Conditions:
Nucleophilic Ring-Opening: Reagents such as thiols, amines, and alcohols under acidic or basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Ring-Opening: Alkylated products depending on the nucleophile used.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary alcohols.
Scientific Research Applications
1-(2-Hydroxyethyl)aziridine-2-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of bioactive molecules and potential drug candidates.
Polymer Science: It serves as a monomer for the production of polyamines through ring-opening polymerization.
Biological Studies: The compound is studied for its potential as an antimicrobial and anticancer agent.
Industrial Applications: It is used in the production of coatings, adhesives, and other materials.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)aziridine-2-carbohydrazide involves the high reactivity of the aziridine ring towards nucleophiles. The ring strain facilitates nucleophilic attack, leading to ring-opening and subsequent reactions . The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring and exhibit similar reactivity towards nucleophiles.
N-(2-Hydroxyethyl)aziridine: This compound is similar in structure but lacks the carbohydrazide moiety.
Properties
CAS No. |
71331-16-3 |
|---|---|
Molecular Formula |
C5H11N3O2 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)aziridine-2-carbohydrazide |
InChI |
InChI=1S/C5H11N3O2/c6-7-5(10)4-3-8(4)1-2-9/h4,9H,1-3,6H2,(H,7,10) |
InChI Key |
JTQUDWBAPNSZEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1CCO)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11922197.png)

![1,4-Dioxa-7-azaspiro[4.4]nonan-7-ol](/img/structure/B11922208.png)
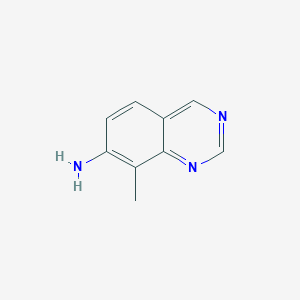
![5H-Pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B11922223.png)
![6-Amino-6-methyl-4-azaspiro[2.4]heptan-5-one](/img/structure/B11922229.png)
![N-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11922244.png)

![1-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11922250.png)
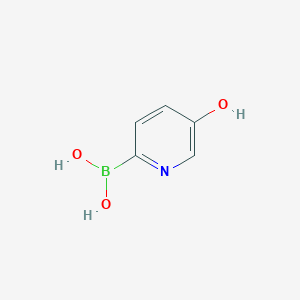
![Pyrrolo[1,2-a]pyrimidin-7-amine](/img/structure/B11922255.png)
